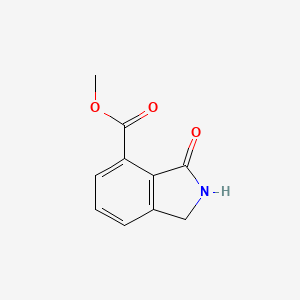

Methyl 3-oxoisoindoline-4-carboxylate

描述

Methyl 3-oxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C10H9NO3

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoisoindoline-4-carboxylate typically involves the reaction of isoindoline with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the use of hydrazine and acetic acid under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

科学研究应用

Scientific Research Applications

This compound has been studied for its diverse applications in scientific research:

1. Chemistry:

- Building Block: It serves as a precursor for synthesizing more complex organic compounds.

- Reactivity: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution reactions .

2. Biology:

- Enzyme Inhibition: Research indicates its potential role in inhibiting specific enzymes, which could have implications for disease treatment.

- Receptor Binding: The compound has been investigated for its ability to bind to various biological receptors, influencing cellular pathways .

3. Medicine:

- Therapeutic Potential: Studies have shown promise in using this compound for treating diseases such as cancer and neurological disorders due to its biological activity.

- Case Study Example: In a study focusing on antitubercular activity, derivatives of this compound were evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .

4. Industry:

- Material Development: The compound is used in developing new materials and chemical processes due to its unique chemical properties.

作用机制

The mechanism by which Methyl 3-oxoisoindoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole

Other isoindoline derivatives

生物活性

Methyl 3-oxoisoindoline-4-carboxylate (also referred to as 2-Methyl-3-oxoisoindoline-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an isoindoline ring system, characterized by a ketone and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 191.18 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms. A series of substituted 3-oxoisoindoline-4-carboxamides were shown to display modest to good activity against PARP-1 in both intrinsic and cellular assays .

- Anticancer Properties : Its potential as an anticancer agent has been explored, particularly in relation to its ability to modulate pathways involved in cell proliferation and apoptosis. Studies suggest that the compound may act on specific molecular targets that are overexpressed in various cancer types.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through its interaction with glutamate receptors, which are critical in neuronal signaling .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Binding Affinity : The compound has been shown to bind effectively to various receptors and enzymes, modulating their activity and influencing downstream signaling pathways .

- Intramolecular Interactions : The formation of intramolecular hydrogen bonds within the structure enhances its binding efficiency and stability when interacting with target proteins .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

常见问题

Basic Questions

Q. What are the recommended methodologies for synthesizing Methyl 3-oxoisoindoline-4-carboxylate derivatives?

A general approach involves refluxing substituted precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Substituent optimization at the R1 and R2 positions (e.g., allyl, benzyl, or heteroaromatic groups) can enhance inhibitory potency, as demonstrated in SAR studies targeting metallo-β-lactamases (MBLs) . Purity validation via HPLC and structural confirmation by -NMR are critical steps.

Q. How can the structural conformation of this compound be validated experimentally?

X-ray crystallography using programs like SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions is essential. For example, crystallographic data reveal that the 3-oxoisoindoline-4-carboxylate core forms hydrophobic interactions with residues like Phe61 and Tyr67 in VIM-2 MBL, confirmed via SHELXL-refined structures .

Q. What is the proposed mechanism of action of this compound as an MBL inhibitor?

Unlike traditional zinc-chelating inhibitors, this compound binds via electrostatic and hydrophobic interactions with MBL active-site loops (e.g., L3/L10 in VIM-2), mimicking β-lactam substrates. This non-chelating mechanism preserves zinc ion integrity, as shown in crystallographic and enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers investigate the selectivity of this compound derivatives for specific MBL subtypes (e.g., VIM-2 vs. NDM-1)?

Perform comparative IC profiling against a panel of MBLs (e.g., VIM-1, VIM-5, NDM-1) using fluorogenic substrate assays. Structural determinants of selectivity, such as the L3 loop flexibility in VIM-2, can be probed via site-directed mutagenesis and co-crystallization studies .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxylate derivatives?

Systematic modification of R1 and R2 substituents (e.g., allyl, thiophen-2-ylmethyl) combined with virtual screening targeting MBL active sites can enhance potency. Docking studies in AutoDock or Schrödinger should prioritize interactions with conserved residues like Asn233 and Arg228 .

Q. How can crystallographic data resolve contradictions in binding mode interpretations for this compound?

Use SHELX -refined structures to analyze electron density maps for the inhibitor-enzyme complex. For example, conflicting reports on zinc chelation can be resolved by verifying the absence of direct Zn-O bonds in Fourier difference maps .

Q. What role does virtual screening play in identifying novel 3-oxoisoindoline-4-carboxylate analogs?

Ligand-based pharmacophore models derived from known MBL inhibitors and structure-based docking against VIM-2 (PDB: 4B80) can prioritize candidates. Validation via NMR-based binding assays (e.g., -STD) ensures hits engage the target without aggregation artifacts .

Q. How can biophysical methods validate non-chelating inhibition mechanisms?

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity without zinc displacement. Zinc-content assays (e.g., PAR chelation) and X-ray absorption spectroscopy (XAS) confirm zinc retention in the enzyme active site .

Q. What experimental designs address discrepancies in IC50_{50}50 values across MBL variants?

Standardize assay conditions (pH, Zn concentration) and use orthogonal methods (e.g., MALDI-TOF for hydrolysis products). For variants like VIM-5, employ Michaelis-Menten kinetics to distinguish competitive vs. uncompetitive inhibition .

Q. How does structural mimicry of β-lactams influence the design of 3-oxoisoindoline-4-carboxylate derivatives?

Overlay docking poses of cephalosporin intermediates (e.g., ring-opened β-lactams) with 3-oxoisoindoline-4-carboxylate structures to identify conserved hydrogen-bonding networks. Modifying carboxylate groups to mimic substrate interactions with Arg228 enhances inhibitory activity .

属性

IUPAC Name |

methyl 3-oxo-1,2-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWXOIXNLPEQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659557 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935269-25-3 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。